5,6-Dichloro-N-(2-methoxyethyl)nicotinamide
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Overview
Description
5,6-Dichloro-N-(2-methoxyethyl)nicotinamide is a chemical compound with the molecular formula C11H13Cl2N3O2 It is a derivative of nicotinamide, featuring two chlorine atoms at the 5 and 6 positions of the nicotinamide ring and a 2-methoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the 2-methoxyethyl group. One common method includes:
Chlorination: Nicotinamide is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated intermediate is then reacted with 2-methoxyethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-(2-methoxyethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5,6-Dichloro-N-(2-methoxyethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-methoxyethyl)nicotinamide: Similar structure but with only one chlorine atom.
5,6-Dichloro-N-(2-ethoxyethyl)nicotinamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
5,6-Dichloro-N-(2-hydroxyethyl)nicotinamide: Similar structure with a hydroxyethyl group.
Uniqueness
5,6-Dichloro-N-(2-methoxyethyl)nicotinamide is unique due to the presence of two chlorine atoms and a methoxyethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
5,6-dichloro-N-(2-methoxyethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-15-3-2-12-9(14)6-4-7(10)8(11)13-5-6/h4-5H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJZQLASWTDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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